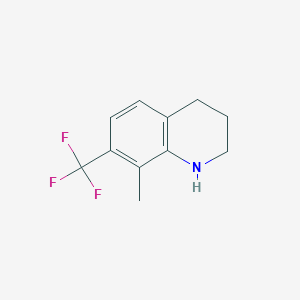

8-甲基-7-(三氟甲基)-1,2,3,4-四氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

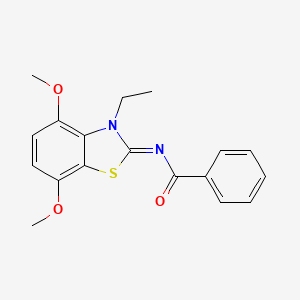

The compound “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” belongs to the quinoline family . Quinolines are a group of organic compounds with a two-ring structure, which includes a benzene ring fused to a pyridine ring . They are widely used in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

While specific synthesis methods for “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” are not available, quinoline derivatives are often synthesized using methods such as the Pechmann condensation . This involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid .Molecular Structure Analysis

The molecular structure of “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” would consist of a quinoline backbone with a methyl group attached to the 8th carbon and a trifluoromethyl group attached to the 7th carbon . The “tetrahydro” prefix indicates that four additional hydrogen atoms are present, likely reducing a double bond in the ring structure .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” would undergo depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” would depend on its specific structure. Quinoline derivatives are generally crystalline solids at room temperature . They are often poorly soluble in water but can dissolve in organic solvents .科学研究应用

化学合成和优化

一个应用涉及优化化学结构以实现选择性生化抑制。例如,与 8-甲基-7-(三氟甲基)-1,2,3,4-四氢喹啉密切相关的氟代四氢异喹啉已被探索其在抑制苯乙醇胺 N-甲基转移酶 (PNMT) 中的潜力,平衡空间位阻和电子因素的影响以增强选择性和效力 (Grunewald 等人,2006 年)。本研究强调了通过分子修饰(包括氟化)实现所需生物活性的细微差别方法。

金属离子萃取和配位化学

该化合物及其衍生物已被研究其在金属离子萃取和配位化学中的用途。对 8-磺酰胺喹啉衍生物的研究表明,它们作为离子液体萃取系统中二价金属阳离子的螯合萃取剂的有效性,表明氟代喹啉在增强此类系统中的萃取性和选择性方面的潜力 (Ajioka 等人,2008 年)。此应用对于分析和制备化学中新型萃取剂和方法的开发具有重要意义。

分子电子学和发光

喹啉化合物也因其电子和发光特性而被探索,用作分子电子学和传感应用的潜在材料。例如,对 7-羟基喹啉基席夫碱的研究揭示了它们由于互变异构和光物理特性而作为双稳态开关的潜力 (Georgiev 等人,2021 年)。此类材料对于新型光电器件的开发具有重要意义,突出了氟代喹啉衍生物在材料科学中的多功能性。

抗菌研究

此外,8-三氟甲基喹啉衍生物已被合成并评估其抗菌特性,证明了此类化合物在新抗菌剂的开发中的作用 (Garudachari 等人,2014 年)。该研究展示了氟代喹啉在促进抗菌药物的发现和优化中的潜力,鉴于抗生素耐药性的全球挑战,这是一个重要的研究领域。

作用机制

未来方向

The future directions for research on “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” would likely involve exploring its potential applications in pharmaceuticals and other organic compounds. Given the wide range of biological activities exhibited by quinoline derivatives, it could be a promising area of study .

属性

IUPAC Name |

8-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c1-7-9(11(12,13)14)5-4-8-3-2-6-15-10(7)8/h4-5,15H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDNRVULAVKUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NCCC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-5-[(4-chlorophenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2958515.png)

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate](/img/structure/B2958516.png)

![Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate](/img/structure/B2958519.png)

![(1R,5S)-N-(4-(tert-butyl)phenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2958522.png)

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride](/img/structure/B2958526.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2958528.png)

![2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B2958529.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2958532.png)